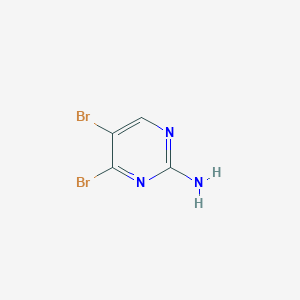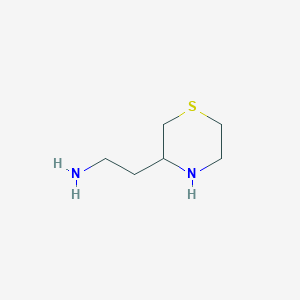
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in the presence of dimethyl sulfoxide (DMSO) and Selectfluor. This reaction yields 1,4-disubstituted pyrazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include ethanol as a solvent and mild heating to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and hydrazine derivatives .
Applications De Recherche Scientifique
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
1,4-dimethylpyrazole: This compound lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-ethyl-4,5-dihydro-1,4-dimethylpyrazole: This compound has a similar pyrazole ring but different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C5H12Cl2N4 |
|---|---|
Poids moléculaire |
199.08 g/mol |
Nom IUPAC |
(1-ethylpyrazol-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-2-9-4-5(8-6)3-7-9;;/h3-4,8H,2,6H2,1H3;2*1H |
Clé InChI |
IPRRVHIFBOUJOS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)




![tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate](/img/structure/B15304886.png)
